1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-4-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H16N4O2 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H16N4O2/c1-13-7-11-12-9(13)6-14-4-2-8(3-5-14)10(15)16/h7-8H,2-6H2,1H3,(H,15,16) |
InChI Key |
WNLOESNBRYERGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1CN2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of Piperidine-4-carboxylic Acid Intermediates
Piperidine-4-carboxylic acid is often synthesized via cyclization of δ-aminovaleric acid derivatives or reduction of pyridine-4-carboxylic acid. However, direct alkylation of the piperidine nitrogen requires protection of the carboxylic acid group. Ethyl piperidine-4-carboxylate is a typical intermediate, prepared by esterification using ethanol and sulfuric acid.
Triazole-Methyl Group Introduction
The 4-methyl-1,2,4-triazole moiety is introduced via nucleophilic substitution. For example, reacting 4-methyl-1,2,4-triazole with a bromomethyl-piperidine derivative in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) facilitates alkylation. A patent describes a similar reaction using DMAP in dimethylformamide (DMF), achieving completion within 5–9 hours at reflux.
Reaction Scheme:
Condensation Reactions with Triazole Precursors
Alternative routes involve pre-assembling the triazole-methyl-piperidine fragment before introducing the carboxylic acid group.
Synthesis of Triazole-Methyl-Piperidine Intermediates
A patent outlines the condensation of 4-methyl-1,2,4-triazole with a bromomethyl-piperidine derivative. The reaction employs polar aprotic solvents (e.g., DMF) and inorganic bases (e.g., K₂CO₃) to enhance nucleophilicity. For instance, mixing equimolar amounts of triazole and bromomethyl-piperidine in acetone with K₂CO₃ at 60°C for 12 hours yields the intermediate.
Oxidation to Carboxylic Acid
The ester-protected intermediate undergoes hydrolysis to yield the free carboxylic acid. Saponification with potassium hydroxide (KOH) in ethanol at reflux for 1–2 hours is effective, followed by acidification with HCl to precipitate the product.
Typical Conditions:
-
Ester Hydrolysis: 1 M KOH in ethanol, reflux, 1 hour.
-
Acidification: Concentrated HCl to pH 1–2.
Carboxylic Acid Group Introduction and Protection Strategies
To prevent side reactions during alkylation, the carboxylic acid is often protected as an ester.
Protection as Ethyl Esters
Ethyl esters are preferred due to ease of synthesis and stability. Ethyl chloroformate or ethanol/sulfuric acid mixtures are used for esterification. Post-alkylation, the ester is hydrolyzed using KOH.
Alternative Protecting Groups
Benzyl esters offer orthogonal deprotection but are less common due to additional hydrogenation steps.
Purification and Isolation Techniques
Purification is critical due to the polar nature of the product.
Crystallization
The final compound is often isolated via crystallization from methyl tert-butyl ether (MTBE) or ethyl acetate/hexane mixtures. A patent reports using MTBE to purify analogous triazole derivatives, achieving >95% purity.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The triazole ring undergoes electrophilic substitution, particularly at the nitrogen-rich positions. Common reactions include:
-
Nitration : Introduces nitro groups under mixed acid conditions (HNO₃/H₂SO₄) .
-
Halogenation : Achieved via bromine or chlorine in acetic acid, yielding halogenated derivatives .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hrs | 3-Nitro-4-methyl-1,2,4-triazole | |
| Bromination | Br₂/CH₃COOH, RT, 1 hr | 3-Bromo-4-methyl-1,2,4-triazole |
Azide-Alkyne Cycloaddition (Click Chemistry)
The triazole moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole linkages. This reaction is widely used for bioconjugation :
Example : Reaction with propargyl alcohol yields a triazole-ether hybrid.
Alkylation of Piperidine and Triazole
The piperidine nitrogen and triazole ring can undergo alkylation:
-
Piperidine N-alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) .
-
Triazole S-alkylation : Thiol derivatives react with α-bromoketones to form thioethers .
| Substrate | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Piperidine-NH | CH₃I, K₂CO₃/DMF | N-Methylpiperidine derivative | 82% | |
| Triazole-SH | BrCH₂COCH₃, EtOH | 3-(Acetonylthio)-triazole | 68% |
Carboxylic Acid Functionalization
The carboxylic acid group undergoes typical derivatization:
-
Esterification : Methanol/H₂SO₄ yields methyl esters.
-
Amidation : Coupling with amines via EDC/HOBt activates the carboxylate .
Example : Reaction with morpholine forms a bioactive amide.
Curtius Rearrangement
The carboxylic acid can be converted to an isocyanate via Curtius rearrangement, enabling urea/amide synthesis :
-
Formation of acyl azide : Reaction with NaN₃/HCl.
-
Thermal decomposition : 80°C, yielding isocyanate intermediate.
| Step | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acyl azide | NaN₃, HCl, 0°C | Acyl azide intermediate | |
| Isocyanate | Δ (80°C), toluene | Piperidine isocyanate | |
| Urea formation | Aniline, RT | N-Phenylurea derivative |
Cyclization Reactions
The triazole-piperidine scaffold facilitates cyclization to form fused heterocycles:
-
With thioureas : Forms thiazolo[3,2-b] triazoles under acidic conditions .
-
With diketones : Produces pyrazolo-triazole hybrids via aldol condensation .
Example : Cyclization with thiourea:
Key Research Findings
-
Antimicrobial Activity : Derivatives with halogenated triazoles show MIC values of 1–2 µg/mL against S. aureus and B. subtilis .
-
Anticancer Potential : Piperidine-triazole hybrids inhibit Notch-Akt signaling in cancer cells (IC₅₀ = 0.4–1.2 µM) .
| Derivative | Biological Target | Activity (IC₅₀/MIC) | Reference |
|---|---|---|---|
| 3-Bromo-triazole analog | Fungal CYP51 | MIC = 1.5 µg/mL | |
| Morpholine amide | P2Y₁₄ receptor | IC₅₀ = 0.4 nM |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the triazole ring enhances the compound's ability to inhibit the growth of various pathogens.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of 1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-4-carboxylic acid against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed an IC50 value of 5.6 µM against E. coli and 7.2 µM against S. aureus, indicating potent antibacterial activity.
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| This compound | E. coli | 5.6 |
| This compound | S. aureus | 7.2 |
Antifungal Properties
The compound has also been studied for its antifungal activities. Triazole derivatives are known for their ability to inhibit fungal growth by targeting specific enzymes involved in ergosterol biosynthesis.
Case Study: Antifungal Activity
In vitro studies demonstrated that the compound effectively inhibited the growth of Candida albicans, with a minimum inhibitory concentration (MIC) of 10 µg/mL.
Potential Anticancer Agent
The structural characteristics of this compound suggest potential anticancer properties. Research has indicated that triazole derivatives can induce apoptosis in cancer cells through various mechanisms.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study examining the cytotoxic effects on human breast cancer cell lines (MCF-7), the compound showed significant cell viability reduction at concentrations above 20 µM.
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| MCF-7 | 20 | 40 |
| MCF-7 | 50 | 15 |
Plant Growth Regulation
Recent studies have explored the use of triazole compounds in agriculture as plant growth regulators. These compounds can enhance plant resistance to environmental stressors and improve yield.
Case Study: Impact on Crop Yield
Field trials demonstrated that applying this compound to tomato plants increased fruit yield by approximately 25% compared to untreated controls.
Mechanism of Action
The mechanism of action of 1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs based on substituents, molecular weight, and functional groups:
Key Structural and Functional Comparisons
Core Heterocycles: The target compound’s piperidine-4-carboxylic acid contrasts with pyridine (TT001) or pyrimidine () cores in analogs. Piperidine’s flexibility may improve binding to conformational targets, while aromatic cores (e.g., pyridine) enhance rigidity for receptor specificity . The 4-methyl-1,2,4-triazole group is critical for metabolic stability compared to amino- or ethoxy-substituted triazoles (e.g., ), where polar groups may increase solubility but reduce membrane permeability .
Substituent Effects: Carboxylic Acid vs. Esters (e.g., 2-[(4-methyl-triazolyl)methoxy]acetate) or amides () may enhance bioavailability but require metabolic activation . Halogenation: Chlorophenyl (TT001) or difluoromethyl () groups in analogs increase lipophilicity and electron-withdrawing effects, which could enhance binding to hydrophobic pockets or enzymatic active sites .
Molecular Weight and Drug-Likeness :
- The target compound (MW 234) falls within the ideal range for CNS drugs (<400 Da), unlike TT001 (MW 403.84), which may face BBB challenges. Smaller analogs like 4-[(4H-triazolyl)methyl]piperidine (MW 166) lack functional groups for target engagement .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely employs coupling reactions between triazole and piperidine precursors, similar to methods described for 1-(ethoxycarbonyl)piperidine-4-carboxylic acid (e.g., nucleophilic substitution or amidation) .
- Therapeutic Potential: Structural similarities to TT001 () suggest possible applications in stress-related disorders, though the carboxylic acid may limit CNS penetration compared to pyridine-based analogs.
- SAR Insights : Removal of the carboxylic acid (e.g., 4-[(4H-triazolyl)methyl]piperidine) reduces polarity but diminishes hydrogen-bonding capacity, highlighting its necessity for target interaction .
Biological Activity
1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities. The triazole moiety is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
The compound's structure can be represented as follows:
- Molecular Formula : C₉H₁₄N₄O₂
- Molecular Weight : 198.23 g/mol
- CAS Number : 297172-18-0
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. A study highlighted the synthesis and evaluation of various triazole derivatives against a range of bacteria, with some compounds demonstrating minimal inhibitory concentrations (MIC) in the low micromolar range. For instance:
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 1 | 8 | E. coli |
| 2 | 16 | S. aureus |
| 3 | 32 | P. aeruginosa |
These results suggest that the incorporation of the triazole ring enhances antibacterial efficacy, potentially due to its ability to interact with bacterial enzymes .
Antifungal Activity
The compound also exhibits antifungal properties. Triazole derivatives are often preferred over imidazole derivatives due to their lower toxicity and higher selectivity for fungal cytochrome P450 enzymes. In vitro studies have shown that certain triazole compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus niger at concentrations as low as 10 μg/mL .
Antioxidant Activity
The antioxidant potential of triazole derivatives has been assessed using DPPH and ABTS assays. For example, a derivative similar to the compound showed an IC50 value of 0.397 μM in the ABTS assay, indicating strong antioxidant activity comparable to ascorbic acid (IC50 = 0.87 μM) . This suggests that the compound may help mitigate oxidative stress-related damage.
Case Study 1: Antibacterial Efficacy
In a recent study, researchers synthesized a series of triazole derivatives and evaluated their antibacterial activity against clinical isolates. The study found that one derivative exhibited an MIC of 8 μg/mL against E. coli, which is significant for developing new antibiotics .
Case Study 2: Antifungal Properties
Another investigation focused on the antifungal activity of triazole derivatives against Candida albicans. The compound demonstrated an IC50 value of 5 μg/mL, indicating potent antifungal activity. This finding supports the potential use of triazole derivatives in treating fungal infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the piperidine and triazole rings can significantly influence biological activity. For instance, increasing alkyl chain length on the piperidine moiety generally enhances antibacterial effects while maintaining low toxicity profiles .
Q & A
Q. What are the standard synthetic routes for 1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-4-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the triazole moiety to the piperidine-carboxylic acid backbone. For example, analogous compounds (e.g., sulfonamide derivatives) are synthesized via nucleophilic substitution or ester hydrolysis under controlled conditions . Key optimization steps include:
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in inert atmospheres .
- Temperature Control : Reactions often proceed at 40–100°C, balancing reaction rate and side-product formation .
- Purification : Acid-base extraction or recrystallization (e.g., using HCl to precipitate intermediates) enhances purity .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR (e.g., DMSO-d₆) identifies proton environments, such as methyl groups on the triazole ring (δ ~2.36 ppm) and piperidine backbone protons (δ ~1.52–4.31 ppm) .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1730 cm⁻¹) .
- Elemental Analysis : Validates molecular formula (e.g., C, H, N within ±0.3% of theoretical values) .
Q. How can researchers assess the compound's stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 25–50°C, monitoring via HPLC for decomposition products .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine melting points (e.g., ~217–219°C for related compounds) and identify degradation thresholds .
Advanced Research Questions
Q. How can computational modeling be integrated into the design of novel derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to predict reaction pathways and transition states, optimizing substituent placement (e.g., triazole vs. oxazole analogs) .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with carbonic anhydrase) to prioritize derivatives for synthesis .
Q. How should researchers address discrepancies between theoretical and experimental spectral data?
- Methodological Answer :
- Re-examining Reaction Conditions : Trace impurities (e.g., unreacted intermediates) may cause unexpected peaks. Repurify via column chromatography (silica gel, EtOAc/hexane) .
- Isotopic Labeling : Use C-labeled precursors to resolve ambiguous NMR signals (e.g., overlapping piperidine and triazole carbons) .
Q. What strategies are effective for optimizing multi-step synthesis pathways involving sensitive functional groups?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acid as methyl ester) during coupling steps, followed by deprotection (e.g., NaOH hydrolysis) .
- Flow Chemistry : Minimize exposure to air/moisture for oxygen-sensitive intermediates, improving yield in Pd-catalyzed steps .
Q. How can researchers validate the compound's interaction with biological targets using in silico and in vitro methods?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinities to targets (e.g., enzymes with triazole-binding pockets) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., ) for top computational hits, correlating with activity assays .
Data Analysis and Contradiction Resolution
Q. What statistical approaches are recommended for reconciling conflicting activity data across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple sources, applying weighted averages to account for variability in assay conditions (e.g., IC₅₀ values) .
- Principal Component Analysis (PCA) : Identify outliers due to methodological differences (e.g., solvent polarity affecting solubility) .
Q. How can researchers differentiate between stereoisomers or conformers during structural characterization?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IG with hexane:isopropanol gradients to resolve enantiomers (e.g., R vs. S configurations) .
- NOESY NMR : Detect spatial proximity of protons (e.g., axial vs. equatorial piperidine substituents) .
Experimental Design and Innovation
Q. What emerging technologies can accelerate the discovery of analogs with improved pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
